1-[(2-Hydroxypropyl)amino]butan-2-ol
Description
1-[(2-Hydroxypropyl)amino]butan-2-ol is a branched amino alcohol characterized by a butan-2-ol backbone substituted with a 2-hydroxypropylamino group at position 1. Its molecular formula is C₇H₁₇NO₂, with a molecular weight of 147.21 g/mol. The compound features both a secondary alcohol (-OH) and a tertiary amine (-NHR₂), making it a versatile intermediate in organic synthesis. Amino alcohols of this class are commonly employed as chiral building blocks in pharmaceuticals, surfactants, and ligands for metal catalysis .
Properties
CAS No. |
52801-86-2 |
|---|---|
Molecular Formula |
C7H17NO2 |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-(2-hydroxypropylamino)butan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-3-7(10)5-8-4-6(2)9/h6-10H,3-5H2,1-2H3 |
InChI Key |
VXACYDQJTBOEIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNCC(C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2-Hydroxypropyl)amino]butan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-amino-1-butanol with propylene oxide under controlled conditions. The reaction typically requires a catalyst such as a strong base (e.g., sodium hydroxide) and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Hydroxypropyl)amino]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or other substituted alcohols.
Scientific Research Applications
1-[(2-Hydroxypropyl)amino]butan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Hydroxypropyl)amino]butan-2-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and physicochemical differences between 1-[(2-Hydroxypropyl)amino]butan-2-ol and its analogs:
Table 1. Comparative Analysis of this compound and Structural Analogs
Key Observations
Branching and Substituent Effects: The target compound’s 2-hydroxypropyl group provides moderate hydrophilicity compared to analogs like 2-(propan-2-ylamino)butan-1-ol (), which lacks hydroxyl groups on the amino substituent, reducing hydrogen-bonding capacity .
Steric and Stereochemical Influences: The cyclopropyl substituent in 1-[Cyclopropyl(2-hydroxybutyl)amino]butan-2-ol () introduces steric hindrance and ring strain, which may affect reactivity and stability . Stereospecific analogs like the (2S,1R)-configured compound in highlight the importance of chirality in biological activity and crystallization behavior .
Functional Group Positioning: Compounds with primary alcohols (e.g., 2-[2-(1-Hydroxybutan-2-ylamino)propylamino]butan-1-ol, ) differ in oxidation susceptibility compared to secondary alcohols in the target compound .
Molecular Weight and Applications: Higher molecular weight analogs (e.g., C₁₁H₂₅N₂O₂, ) may find use in polymer chemistry or as surfactants, whereas lighter compounds like 2-(propan-2-ylamino)butan-1-ol () could serve as simpler intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
